molecular formula C15H29NO2 B12743527 (1E)-1-Nitro-1-pentadecene CAS No. 53520-53-9

(1E)-1-Nitro-1-pentadecene

Cat. No.: B12743527
CAS No.: 53520-53-9
M. Wt: 255.40 g/mol
InChI Key: VXUKZOXLZJQOHU-CCEZHUSRSA-N
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Description

Nitropentadecene, more precisely known as (E)-1-nitropentadec-1-ene, is a highly toxic unsaturated nitroalkene. It is the only aliphatic nitro compound known to be synthesized by insects. This compound is produced by termite soldiers of the genus Prorhinotermes (Isoptera, Rhinotermitidae) as a defensive chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitropentadecene can be synthesized through various methods, including the nitration of alkanes and nucleophilic substitution reactions. One common method involves the nitration of alkanes using nitric acid in the gas phase at high temperatures and pressures. Another method involves the nucleophilic substitution of halocarbons or organosulfates with silver or alkali nitrite salts .

Industrial Production Methods

Industrial production of nitropentadecene is not well-documented, likely due to its specific biological origin and limited commercial applications. the methods mentioned above can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Nitropentadecene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst, such as palladium on carbon, and lithium aluminum hydride.

    Substitution: Common reagents include silver or alkali nitrite salts.

Major Products Formed

Scientific Research Applications

Nitropentadecene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used as a model compound to study nitroalkene reactions and mechanisms.

    Biology: Studied for its role as a defensive chemical in termites and its biosynthesis in insect glands.

Mechanism of Action

Nitropentadecene exerts its effects primarily through its highly reactive nitro group. This group can undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound is stored in the exocrine glands of termite soldiers and released upon attack, where it acts as a deterrent to predators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitropentadecene is unique due to its biological origin and specific role as a defensive chemical in termites. Unlike other nitro compounds, it is synthesized and utilized by insects, making it a valuable model for studying insect biochemistry and chemical ecology .

Properties

CAS No.

53520-53-9

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

(E)-1-nitropentadec-1-ene

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3/b15-14+

InChI Key

VXUKZOXLZJQOHU-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC=C[N+](=O)[O-]

Origin of Product

United States

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